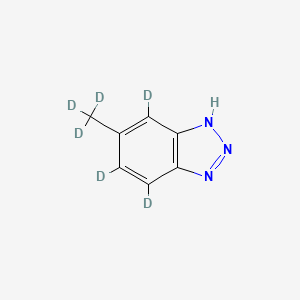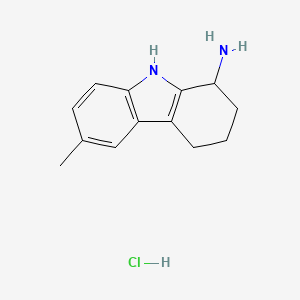
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl It is a derivative of carbazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the reduction of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the amine group can be replaced or modified using various reagents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reduction: this compound
Aplicaciones Científicas De Investigación
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways are still under investigation, but it is believed to influence metabolic flux and alter the levels of key metabolites, thereby affecting cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound is a precursor in the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid:
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester: A structurally similar compound with different chemical properties and uses.
Uniqueness
This compound is unique due to its specific amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C13H17ClN2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H |
Clave InChI |
NBFBNGYYBBZFNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


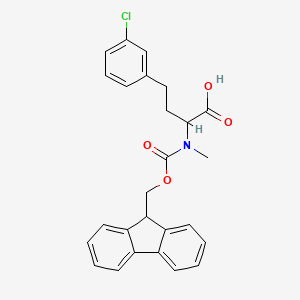
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
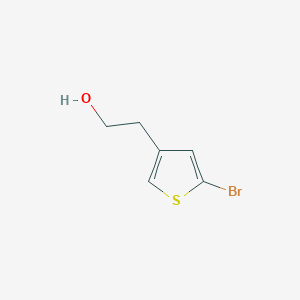

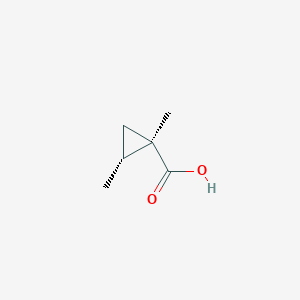
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)

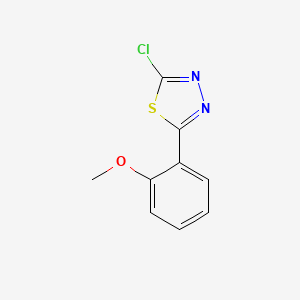
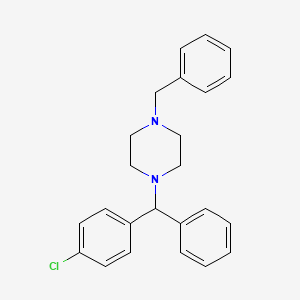
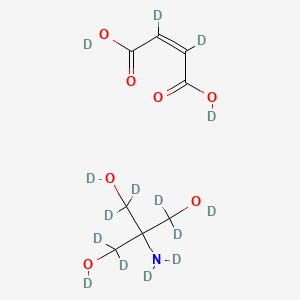
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
